4-(4-Bromothiophen-2-yl)-3-methylbutan-2-ol
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Overview
Description
4-(4-Bromothiophen-2-yl)-3-methylbutan-2-ol is an organic compound that features a bromine-substituted thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)-3-methylbutan-2-ol typically involves the bromination of thiophene followed by subsequent functional group transformations. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid . This reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in industrial settings due to their robustness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-Bromothiophen-2-yl)-3-methylbutan-2-one.
Reduction: Formation of 4-(Thiophen-2-yl)-3-methylbutan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylaniline
- 3-Bromothiophene-2-carbaldehyde
- 4-Bromophenyl derivatives
Uniqueness
4-(4-Bromothiophen-2-yl)-3-methylbutan-2-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of novel materials and pharmaceuticals .
Properties
Molecular Formula |
C9H13BrOS |
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Molecular Weight |
249.17 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13BrOS/c1-6(7(2)11)3-9-4-8(10)5-12-9/h4-7,11H,3H2,1-2H3 |
InChI Key |
DPPGRZLPRNPELO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CS1)Br)C(C)O |
Origin of Product |
United States |
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